molecular formula C14H15NO5S2 B2842616 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1421528-37-1

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide

Cat. No. B2842616
CAS RN: 1421528-37-1
M. Wt: 341.4
InChI Key: UUMDEXCPAPKBDY-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d][1,3]dioxol-5-yl, which is a common moiety in many bioactive compounds . Compounds containing this moiety have been found to exhibit a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various in silico tools . These tools can calculate various molecular properties relevant to drug motifs, including the prediction of ADME properties, BBB penetration, and solubility .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide” are not available, similar compounds have shown inhibition of VEGFR1 and VEGFR2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted using in silico tools . These tools can calculate various molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors .

Scientific Research Applications

Crystallography and Molecular Structure

This compound has been studied in the field of crystallography. The crystal structure of the compound provides valuable information about its molecular structure, which can be used to understand its physical properties and potential chemical reactions. The crystallographic data and atomic coordinates can be used to model the compound in computational studies .

Molecular Properties Prediction

The compound has been used in the prediction of molecular properties. This involves using the compound’s structure to predict its behavior in various conditions. This is particularly useful in drug design, where understanding a compound’s properties can help in designing more potent drugs .

Anti-inflammatory and Analgesic Applications

The compound is known to have anti-inflammatory and analgesic properties. It is usually used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .

Antioxidant Activity

Substituted cinnamides, a class of compounds to which this compound belongs, have been found to possess antioxidant activity. This makes them potentially useful in combating oxidative stress in the body .

Antimicrobial Activity

Substituted cinnamides have also been found to have antimicrobial properties. This suggests that they could be used in the development of new antimicrobial drugs .

Anti-tumoral Activity

Substituted cinnamides have been found to possess anti-tumoral activities. This suggests that they could be used in the development of new cancer treatments .

Anti-angiogenic Activity

The compound has been found to inhibit VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity. This could make it useful in the treatment of diseases characterized by excessive angiogenesis, such as cancer .

Drug-likeness and Bioavailability

The compound obeys Lipinski’s rule of five and has good bioactive scores, suggesting that it has good drug-likeness and bioavailability. This makes it a promising candidate for further development as a therapeutic agent .

Future Directions

The future directions for similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This includes designing new substituted cinnamides bearing Piperonal moiety and screening for molecular prediction properties .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c16-11(10-3-4-12-13(8-10)20-9-19-12)5-6-15-22(17,18)14-2-1-7-21-14/h1-4,7-8,11,15-16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDEXCPAPKBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide

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